4-Bromo-2,3-dicloropiridina

Descripción general

Descripción

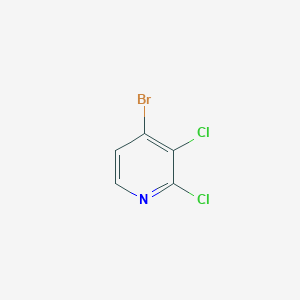

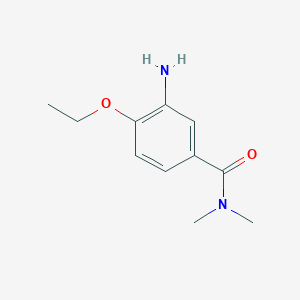

4-Bromo-2,3-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is used as an intermediate in the synthesis of various bio-relevant compounds .

Synthesis Analysis

The synthesis of substituted pyridines, such as 4-Bromo-2,3-dichloropyridine, often involves a ring cleavage methodology reaction. This process allows for the selective introduction of multiple functional groups . A method for synthesizing 5-Bromo-2,4-dichloropyridine has been reported, which involves using 2-amino-4-thloropyridine as a starting raw material. The key intermediate is obtained through a bromination reaction, followed by diazotization and chlorination to obtain the final product .Molecular Structure Analysis

The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine (3-Br-2HyP) has been investigated using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Aplicaciones Científicas De Investigación

Síntesis de Moléculas Bioactivas

4-Bromo-2,3-dicloropiridina: es un intermedio versátil en la síntesis de diversas moléculas bioactivas. Su reactividad permite la construcción de estructuras complejas que son frecuentes en los productos farmacéuticos . Por ejemplo, se puede utilizar para crear derivados de diacilhidrazina, que han mostrado actividades insecticidas prometedoras contra ciertas plagas .

Desarrollo de Agonistas de GPR40

Este compuesto se ha utilizado en el desarrollo de agonistas de GPR40. GPR40, también conocido como receptor de ácidos grasos libres 1 (FFAR1), es un objetivo para el tratamiento de la diabetes tipo 2. Los sustituyentes bromo y cloro en el anillo de piridina se pueden modificar estratégicamente para mejorar la interacción con el receptor .

Aplicaciones en Ciencia de Materiales

En la ciencia de materiales, This compound se puede utilizar para modificar las propiedades superficiales de los materiales. Puede actuar como un agente de unión para la unión de varios grupos funcionales, alterando así la química superficial de los materiales para aplicaciones específicas .

Cromatografía y Espectrometría de Masas

La estructura única del compuesto lo hace adecuado para su uso en cromatografía y espectrometría de masas como un compuesto estándar o de referencia. Ayuda en la calibración de instrumentos y garantiza la precisión de los resultados analíticos .

Análisis de la Estructura Molecular

Los investigadores han utilizado This compound para estudiar estructuras moleculares, distribución de electrones y sitios reactivos en la superficie de la molécula. Se emplean técnicas como el potencial electrostático molecular (MEP), la función de localización de electrones (ELF) y los análisis del localizador de orbitales localizados (LOL) para comprender las propiedades electrónicas de tales compuestos .

Investigación Insecticida

La estructura del compuesto sirve como un andamiaje para desarrollar nuevas moléculas insecticidas. Su núcleo de piridina halogenado es una característica común en muchos insecticidas, y las modificaciones a este núcleo pueden conducir al descubrimiento de nuevos agentes de control de insectos efectivos .

Reacciones de Halogenación

This compound: se utiliza en reacciones de halogenación, donde puede introducir átomos de bromo y cloro en moléculas orgánicas. Esto es particularmente útil en la funcionalización tardía de productos farmacéuticos complejos .

Síntesis de Productos Agroquímicos

Por último, encuentra aplicación en la síntesis de productos agroquímicos. Los átomos de halógeno en el anillo de piridina se pueden utilizar para crear compuestos que protegen los cultivos de plagas y enfermedades, contribuyendo a una mayor productividad agrícola .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Bromo-2,3-dichloropyridine is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of 4-Bromo-2,3-dichloropyridine are the carbon atoms in organic compounds that are involved in the SM cross-coupling reactions .

Mode of Action

In SM cross-coupling reactions, 4-Bromo-2,3-dichloropyridine interacts with its targets through a process called transmetalation . In this process, the organoboron reagent (4-Bromo-2,3-dichloropyridine) transfers an organic group to a metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2,3-dichloropyridine are primarily those involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of complex organic compounds .

Pharmacokinetics

Like other organoboron reagents, it is likely to have good bioavailability due to its stability and reactivity . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-2,3-dichloropyridine would depend on the specific conditions of its use and the nature of the compounds it is combined with .

Result of Action

The primary result of the action of 4-Bromo-2,3-dichloropyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-dichloropyridine can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the nature of the solvent used . For example, the SM cross-coupling reactions in which 4-Bromo-2,3-dichloropyridine is used are known to be exceptionally mild and functional group tolerant .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2,3-dichloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 4-Bromo-2,3-dichloropyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 4-Bromo-2,3-dichloropyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-2,3-dichloropyridine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This, in turn, affects various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-Bromo-2,3-dichloropyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. Additionally, 4-Bromo-2,3-dichloropyridine can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2,3-dichloropyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-2,3-dichloropyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 4-Bromo-2,3-dichloropyridine can lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of 4-Bromo-2,3-dichloropyridine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, toxic or adverse effects can be observed. For instance, high doses of 4-Bromo-2,3-dichloropyridine have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

4-Bromo-2,3-dichloropyridine is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These metabolic interactions can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Bromo-2,3-dichloropyridine is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, 4-Bromo-2,3-dichloropyridine may be actively transported into the nucleus, where it can interact with nuclear proteins and affect gene expression .

Subcellular Localization

The subcellular localization of 4-Bromo-2,3-dichloropyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Bromo-2,3-dichloropyridine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

4-bromo-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIJTLBBAZBULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652028 | |

| Record name | 4-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020717-98-9 | |

| Record name | 4-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)

![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)

![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)